Cas no 55658-71-4 (Cannabidiolinsaeure-methylester)

カンナビジオリン酸メチルエステル(Cannabidiolinsäure-methylester)は、カンナビジオール酸(CBDA)のメチルエステル誘導体であり、安定性と生体利用能の向上が特徴です。この化合物は、CBDAのカルボキシル基がメチルエステル化されることで、熱や光に対する耐性が高まり、保存や取り扱いが容易になります。また、メチルエステル化により脂溶性が向上し、細胞膜透過性が改善されるため、研究用途における応用が期待されます。化学的修飾を施した本物質は、標準品としての利用や、特定の薬理活性の評価に有用です。

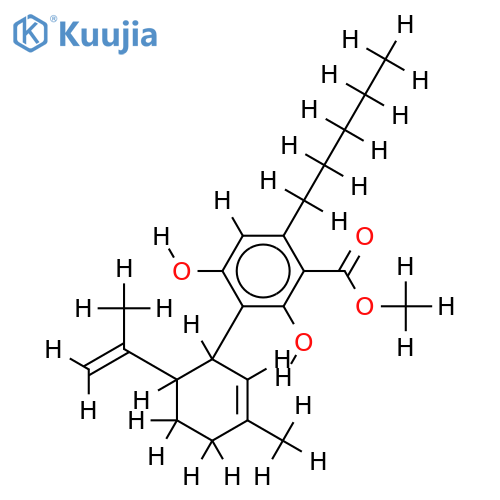

55658-71-4 structure

商品名:Cannabidiolinsaeure-methylester

Cannabidiolinsaeure-methylester 化学的及び物理的性質

名前と識別子

-

- Cannabidiolinsaeure-methylester

- 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester

- 2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester

- methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoate

- SCHEMBL16541777

- Benzoic acid, 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-, methyl ester

- X24LLC5PAP

- CHEMBL499043

- EPM-301

- EPM301

- Cannabidiol acid methyl ester

- CBDA methyl ester

- 55658-71-4

-

- インチ: InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3/t17-,18+/m0/s1

- InChIKey: GSBCCWIIKCFQKI-ZWKOTPCHSA-N

計算された属性

- せいみつぶんしりょう: 372.23005950g/mol

- どういたいしつりょう: 372.23005950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 553

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 66.8Ų

Cannabidiolinsaeure-methylester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA83321-5mg |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |

55658-71-4 | ≥98% | 5mg |

$417.00 | 2024-04-19 | |

| A2B Chem LLC | BA83321-1mg |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |

55658-71-4 | ≥98% | 1mg |

$106.00 | 2024-04-19 | |

| 1PlusChem | 1P01LJ2X-5mg |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |

55658-71-4 | ≥98% | 5mg |

$567.00 | 2024-04-29 | |

| 1PlusChem | 1P01LJ2X-1mg |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |

55658-71-4 | ≥98% | 1mg |

$166.00 | 2024-04-29 |

Cannabidiolinsaeure-methylester 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

55658-71-4 (Cannabidiolinsaeure-methylester) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量